N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide
Description
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide is a benzothiazole derivative characterized by a methylsulfanyl substituent at the 2-position of the benzothiazole core and a cyclohexanecarboxamide group at the 6-position. The benzothiazole scaffold is known for its pharmacological relevance, particularly in oncology, due to its ability to modulate signaling pathways such as PI3K/AKT .
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-19-15-17-12-8-7-11(9-13(12)20-15)16-14(18)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMZRYSJTLLFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide typically involves the reaction of 2-aminobenzothiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include the formation of intermediate compounds. These methods may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to protein receptors, thereby modulating their activity .
Comparison with Similar Compounds
PB11 (Benzothiazole Derivative with Oxazole Substituent)
Structural Differences :
- 2-Position Substituent : PB11 features a [(3,5-dimethyloxazol-4-yl)methylsulfanyl] group, whereas the target compound has a simpler methylsulfanyl group.
- Cyclohexane Modifications : PB11 includes a 4-oxocyclohexane ring, while the target compound’s cyclohexane is unmodified.
Thiourea-Cyclohexanecarboxamide Derivatives (H2L1–H2L9)
Structural Differences :
Benzothiazole Sulfonamide Derivatives (C920-1611, 8014-2610, M070-1078)
Structural Differences :
- C920-1611: Features a sulfonylamino acetamide group instead of cyclohexanecarboxamide .
- 8014-2610 and M070-1078 : Incorporate sulfonamide linkages to benzofuran or benzothiadiazole groups .
Structure-Activity Relationship (SAR) Analysis
Role of the Benzothiazole Core
- The benzothiazole scaffold is critical for apoptosis induction, as seen in PB11 and inferred for the target compound. Modifications to this core (e.g., thiourea in H2L1–H2L9) abolish this activity .
Substituent Effects at the 2-Position
Substituent Effects at the 6-Position
- Cyclohexanecarboxamide : Present in both the target compound and PB11, this group likely contributes to cell permeability and target engagement. Its absence in sulfonamide derivatives correlates with reduced potency .
Biological Activity
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structural characteristics are crucial for understanding its biological functions. The molecular formula is with a molecular weight of approximately 286.43 g/mol. The IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2S2 |
| Molecular Weight | 286.43 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with a methylthio group exhibit enhanced activity against various bacterial strains. For instance, derivatives with electron-withdrawing substituents demonstrated improved efficacy against pathogenic bacteria due to their ability to disrupt cell wall synthesis and metabolic pathways .
Anticancer Activity
Research has highlighted the potential anticancer properties of benzothiazole derivatives. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cells in various lines such as A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). These compounds often induce apoptosis and cell cycle arrest at specific concentrations, suggesting a mechanism that involves modulation of apoptotic pathways and inhibition of pro-inflammatory cytokines like IL-6 and TNF-α .
Antitubercular Activity
Benzothiazole derivatives have also been evaluated for their antitubercular activity. Certain compounds within this class showed promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition. The presence of specific functional groups in the structure appears to enhance this activity significantly .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could interact with specific receptors that regulate cell growth and apoptosis.
- Cytokine Regulation : By modulating cytokine levels, the compound can influence inflammatory responses that are often linked to cancer progression.
Case Studies
Several studies have focused on the biological evaluation of benzothiazole derivatives:
- In Vitro Anticancer Study : A study evaluated multiple benzothiazole derivatives for their ability to inhibit cancer cell lines. Compounds were tested at varying concentrations, revealing dose-dependent effects on cell viability and apoptosis induction .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of substituted benzothiazoles against a panel of bacterial strains, demonstrating that modifications in the chemical structure led to enhanced antibacterial activity .
Q & A
How can the synthesis of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide be optimized to improve yield and purity?
Level: Basic
Methodological Answer:
Optimization involves systematic variation of reaction parameters. For benzothiazole derivatives, solvent-free reductive amination (e.g., using absolute alcohol under reflux) can enhance efficiency by reducing side reactions . Key factors include:
- Stoichiometry: Adjust molar ratios of intermediates (e.g., hydrazine hydrate) to avoid excess reagent accumulation.
- Reaction Time: Monitor via TLC (e.g., Chloroform:Methanol 7:3) to terminate reactions at completion .
- Workup: Precipitation in ice-water improves purity by removing unreacted starting materials .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Level: Basic
Methodological Answer:
- NMR: and NMR identify substituent positions on the benzothiazole and cyclohexane rings. For example, methylsulfanyl (-SMe) protons resonate at δ 2.5–3.0 ppm, while cyclohexane carboxamide protons appear as multiplet signals .
- HRMS: High-resolution mass spectrometry confirms molecular formula (e.g., CHNOS) and detects isotopic patterns for sulfur atoms .
- X-ray Crystallography: Resolves stereochemistry and confirms bond angles in the cyclohexane-carboxamide linkage .
How can contradictory bioactivity data for this compound be systematically analyzed?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability or target promiscuity. Strategies include:
- Orthogonal Assays: Validate antibacterial activity using both MIC (minimum inhibitory concentration) and time-kill kinetics to distinguish static vs. bactericidal effects .
- Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to suspected targets (e.g., bacterial topoisomerases) .
- Metabolic Stability Testing: Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
What experimental designs are recommended for evaluating its pharmacokinetic (PK) properties in preclinical studies?
Level: Advanced
Methodological Answer:
- In Vitro Models:
- Caco-2 Assays: Predict intestinal absorption by measuring permeability coefficients .
- Plasma Protein Binding: Use equilibrium dialysis to quantify free fraction, critical for dose adjustment .
- In Vivo PK:
- Cassette Dosing: Administer multiple analogs simultaneously to compare bioavailability and half-life .
- Bile Duct Cannulation: Assess enterohepatic recirculation of the methylsulfanyl group, which may prolong exposure .
How can structure-activity relationship (SAR) studies be designed to enhance its antiparasitic activity?
Level: Advanced
Methodological Answer:
- Core Modifications:
- Replace the methylsulfanyl group with fluoro or methoxy substituents to improve membrane penetration .
- Introduce heteroatoms (e.g., nitrogen) into the cyclohexane ring to modulate rigidity .
- Functional Group Additions:
- Attach a nitro group to the benzothiazole ring to enhance redox cycling in parasitic environments .
- Biological Testing:
- Use Leishmania or Plasmodium axenic cultures for primary screening, followed by mammalian cell cytotoxicity counterscreens .
What computational methods are suitable for predicting its interactions with neurological targets (e.g., acetylcholinesterase)?
Level: Advanced
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model binding poses in acetylcholinesterase’s catalytic site, focusing on π-π stacking with the benzothiazole ring .
- MD Simulations: Run 100-ns molecular dynamics trajectories to assess stability of hydrogen bonds between the carboxamide and Ser203 residue .
- QSAR Models: Train models on benzothiazole derivatives with known IC values to predict potency .
How can statistical design of experiments (DoE) improve reaction scalability?
Level: Advanced
Methodological Answer:
- Factorial Design: Screen variables (temperature, catalyst loading, solvent polarity) to identify critical parameters .
- Response Surface Methodology (RSM): Optimize conditions for maximum yield using central composite design .
- Robustness Testing: Introduce deliberate variations (±10% reagent stoichiometry) to ensure process reliability at scale .
What strategies mitigate off-target effects in anticancer assays?
Level: Advanced
Methodological Answer:
- Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- CRISPR-Cas9 Knockout: Validate on-target effects by deleting suspected targets (e.g., EGFR) in cell lines .
- Metabolomics: Track changes in ATP/ADP ratios to differentiate cytotoxic vs. cytostatic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
